B1580008 L-LYSINE, NE-CARBOXYMETHYL (4,4,5,5-D4,)

L-LYSINE, NE-CARBOXYMETHYL (4,4,5,5-D4,)

Cat. No.: B1580008
M. Wt: 208.25
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Classification and Structural Characteristics

N-epsilon-(carboxymethyl)-lysine belongs to the class of advanced glycation end products, representing a stable, non-enzymatic modification of lysine residues in proteins. The compound possesses the molecular formula C8H16N2O4 with a molecular weight of 204.22 g/mol, characterized by the presence of a carboxymethyl group attached to the epsilon amino group of lysine. The deuterated analog, L-lysine, N-epsilon-carboxymethyl (4,4,5,5-deuterium-4), incorporates four deuterium atoms at specific positions, resulting in a molecular weight of 208.25 g/mol.

The structural configuration of carboxymethyllysine features an L-lysine backbone with a carboxymethyl substituent at the N(6)-position, creating the systematic name (2S)-2-amino-6-(carboxymethylamino)hexanoic acid. This modification represents one of the most prevalent protein adducts formed during glycation and oxidation reactions, distinguishing it from protein crosslinks that involve multiple amino acid residues.

The deuterated version maintains identical chemical properties to the unlabeled compound while providing distinct mass spectrometric signatures essential for analytical applications. The isotopic labeling pattern at positions 4,4,5,5 ensures minimal interference with biological processes while enabling precise quantification through isotope dilution mass spectrometry techniques.

Historical Development and Discovery Context

The discovery of N-epsilon-(carboxymethyl)-lysine marks a pivotal moment in glycation research, as it was identified in 1985 by Dr. Ahmed as the first glycoxidation product characterized in scientific literature. This groundbreaking identification occurred during investigations aimed at understanding the major products formed in reactions between glucose and lysine under physiological conditions, establishing the foundation for subsequent advanced glycation end product research.

Following its initial discovery, carboxymethyllysine became the most extensively studied advanced glycation end product, serving as a representative marker for the broader class of protein modifications resulting from non-enzymatic glycation and oxidation processes. The compound's identification opened new avenues for understanding the Maillard reaction in biological systems, extending beyond food chemistry applications to encompass human health implications.

The development of isotopically labeled standards, including the deuterated analog, emerged from the need for accurate quantitative methods in advanced glycation end product research. These analytical tools became essential as researchers recognized the importance of precise measurement techniques for correlating carboxymethyllysine levels with disease states and aging processes.

Advanced Glycation End Product Classification

Within the comprehensive framework of advanced glycation end product classification, N-epsilon-(carboxymethyl)-lysine occupies a distinctive position based on multiple categorization criteria. According to source classification, carboxymethyllysine can form both endogenously through physiological processes and exogenously through dietary intake of thermally processed foods.

From a structural perspective, carboxymethyllysine is classified as a non-fluorescent and non-crosslinked advanced glycation end product, distinguishing it from fluorescent compounds such as pentosidine or crosslinked structures like glyoxal-derived lysine dimer. This classification has important implications for analytical detection methods and biological activity profiles.

Classification Criterion Carboxymethyllysine Category Characteristics
Source Endogenous/Exogenous Formed in vivo and in foods
Fluorescence Non-fluorescent Requires specific detection methods
Crosslinking Non-crosslinked Protein adduct rather than crosslink
Molecular Weight Low molecular weight Less than 12 kDa
Toxicity Non-toxic Physiological detoxification role
Precursor Multiple precursors Glucose, glyoxal, methylglyoxal-derived

The molecular weight classification places carboxymethyllysine among low molecular weight advanced glycation end products, facilitating its absorption and distribution throughout the body. Recent toxicity-based classifications categorize carboxymethyllysine as a non-toxic advanced glycation end product, suggesting a potential physiological role in detoxification processes rather than pathological damage.

Significance of Isotopically Labeled Standards in Advanced Glycation End Product Research

The deuterated analog of N-epsilon-(carboxymethyl)-lysine serves as an essential internal standard for isotope dilution mass spectrometry, providing unparalleled accuracy in quantitative analyses. This isotopically labeled compound enables researchers to overcome analytical challenges associated with matrix effects, extraction efficiency variations, and instrumental fluctuations that commonly compromise measurement precision.

High-throughput analytical methods utilizing the deuterated standard have revolutionized advanced glycation end product research by enabling large-scale epidemiological studies. The development of 96-well plate-based sample preparation methods, coupled with high-resolution accurate mass spectrometry, has made it feasible to analyze thousands of samples, facilitating comprehensive investigations into the relationship between carboxymethyllysine levels and disease states.

The application of deuterated carboxymethyllysine extends beyond simple quantification to encompass metabolomic studies, proteomics research, and biomolecular nuclear magnetic resonance investigations. These diverse applications underscore the compound's versatility as an analytical tool and its importance in advancing understanding of protein glycation mechanisms.

Recent analytical developments have achieved remarkable sensitivity, with lower limits of quantification reaching 0.16 micromolar for carboxymethyllysine determination in biological samples. The precision afforded by deuterated internal standards has enabled detection of subtle changes in advanced glycation end product levels associated with aging, diabetes progression, and therapeutic interventions.

Biochemical Relevance in Glycation and Oxidation Pathways

N-epsilon-(carboxymethyl)-lysine formation occurs through multiple biochemical pathways, reflecting the complex interplay between glycation and oxidation processes in biological systems. The primary formation route involves the oxidation of Amadori products, intermediate compounds formed during the initial stages of protein glycation. Additionally, direct reaction of glyoxal with the epsilon-amino group of lysine represents an alternative pathway for carboxymethyllysine generation.

The compound's formation is intimately connected to cellular oxidative and carbonyl metabolism, making it a valuable biomarker for oxidative stress conditions. Various reactive carbonyl precursors contribute to carboxymethyllysine formation, including methylglyoxal and glyceraldehyde generated through glycolysis and fructolysis pathways. These multiple formation routes explain the compound's ubiquitous presence in biological systems and its utility as a comprehensive marker for glycation stress.

Receptor-mediated interactions represent a crucial aspect of carboxymethyllysine biochemistry, with the compound demonstrating binding affinity to both the receptor for advanced glycation end products and cluster of differentiation 36. Research has revealed that carboxymethyllysine exhibits higher binding affinity to cluster of differentiation 36 compared to the receptor for advanced glycation end products, influencing cellular signaling pathways and inflammatory responses.

The metabolic fate of carboxymethyllysine involves complex degradation pathways mediated by intestinal microbiota under anaerobic conditions. Studies have identified specific bacterial strains capable of metabolizing carboxymethyllysine, producing various metabolites including N-carboxymethylcadaverine and N-carboxymethylaminopentanoic acid. These findings suggest that dietary carboxymethyllysine may undergo significant transformation in the gastrointestinal tract, potentially modulating its biological effects.

Properties

Molecular Weight

208.25

Purity

98%

Origin of Product

United States

Scientific Research Applications

Understanding Advanced Glycation End-Products (AGEs)

Background : AGEs are harmful compounds formed when proteins or fats combine with sugars. They play a significant role in the development of various chronic diseases, including diabetes and cardiovascular diseases. NE-Carboxymethyl-lysine (CML) is one of the most studied AGEs.

Applications :

  • Biomarker for Disease : CML levels are often elevated in patients with chronic renal failure and diabetes. Studies have shown that serum concentrations of CML are significantly higher in these populations compared to healthy controls, indicating its potential as a biomarker for disease progression and management .
  • Dietary Studies : The isotopic labeling of L-Lysine allows researchers to trace dietary sources of CML and assess its absorption and distribution in the body. A study demonstrated that dietary CML accumulates in various tissues, particularly the kidneys and intestines, which may have important physiological implications .

Analytical Techniques for Quantification

Methods :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is commonly used to quantify CML in biological samples. It provides high sensitivity and specificity, crucial for accurate measurement in clinical settings .
Method Sensitivity Specificity Application Area
LC-MS/MSLow Limit of Quantification (LLOQ) at 0.16 µMHighBiomarker analysis in serum samples
Isotope Dilution Mass Spectrometry (IDMS)Linear range: 0.25-10 µMHighDietary intake studies

Case Study 1: Chronic Renal Failure

A study involving 30 patients with chronic renal insufficiency showed a 2.1-fold increase in serum CML levels compared to healthy controls. This correlation suggests that monitoring CML could aid in assessing renal function and disease progression .

Case Study 2: Diabetes Mellitus

In a cohort of 95 patients with type 2 diabetes mellitus (T2DM), serum CML levels were significantly correlated with glycemic control as measured by hemoglobin A1c levels (r=0.34r=0.34, P<0.001P<0.001). This indicates that CML may serve as a useful biomarker for monitoring diabetes management .

Comparison with Similar Compounds

Non-Deuterated CML vs. Deuterated CML

Property L-Lysine, NE-Carboxymethyl (CML) L-Lysine, NE-Carboxymethyl (4,4,5,5-D4)
Molecular Weight 204.2 g/mol 208.2 g/mol (due to D4 substitution)
Function Biomarker of glycation Isotopic internal standard
Analytical Use Quantified in aging/disease Normalizes MS signal variability
Synthesis Formed in vivo/in vitro glycation Chemically synthesized with deuterium
Key Reference

The deuterated form eliminates interference from unlabeled CML during LC-MS/MS analyses, enabling accurate quantification in complex matrices like plasma or food samples .

Other Deuterated Lysine Derivatives

  • L-Lysine:2HCl (4,4,5,5-D4) : A hydrochloride salt with deuterium at the same positions. Used as a metabolic tracer in pharmacokinetic studies but lacks the carboxymethyl modification, limiting its relevance to glycation research .
  • L-Lysine-D8 Hydrochloride : Features eight deuterium atoms, offering a larger mass shift for high-resolution MS. However, its synthesis is more complex compared to D4 variants .

Structural Analogs: CML vs. Carboxyethyllysine (CEL)

Property CML CEL
Modification Carboxymethyl group (-CH₂COOH) Carboxyethyl group (-CH₂CH₂COOH)
Formation Pathway Oxidative cleavage of fructoselysine Reaction with ketone bodies
Pathological Role Linked to diabetes, aging Associated with uremic toxicity
Quantification Method LC-MS/MS with D4-CML standard Requires separate deuterated CEL
Key Reference

CEL’s longer side chain alters its chemical reactivity and binding affinity in immunoassays, necessitating distinct analytical standards .

Functional Derivatives of L-Lysine

Compound Modification Application
L-Lysine Ureido Derivatives Ureido group at ε-position Aminopeptidase N (APN) inhibitors for cancer therapy
5-Hydroxylysine Hydroxylation at δ-position Critical for collagen cross-linking
ε-Poly-L-Lysine Polymerized lysine Antimicrobial agent in food preservation

Unlike these derivatives, deuterated CML is inert biologically but serves as a diagnostic tool rather than a therapeutic agent.

Lysine Salts and Commercial Forms

Compound Salt Form Key Use
L-Lysine·H₂SO₄ Sulfate Animal feed additive
L-Lysine Hydrochloride Hydrochloride Pharmaceutical formulations
Deuterated CML Free acid Analytical standard

Excessive L-lysine·H₂SO₄ supplementation in animal feed (>1%) impairs broiler health, highlighting the importance of dose-specific applications .

Analytical and Industrial Relevance

  • Production Methods : While most lysine derivatives are produced via microbial fermentation (e.g., Corynebacterium glutamicum), deuterated CML is synthesized chemically to ensure precise isotopic labeling .
  • Market Demand : Lysine and its derivatives hold a market value of ~$3–4/kg, driven by applications in food, feed, and pharmaceuticals. Deuterated variants, though niche, are critical for advancing glycation research .

Preparation Methods

Chemical Synthesis and Isotopic Labeling

  • Isotopic Labeling : The (4,4,5,5-D4) notation indicates deuterium substitution at specific carbon positions of the lysine molecule. This isotopic labeling is crucial for use as an internal standard in isotope dilution mass spectrometry (IDMS), enabling accurate quantification of native CML in complex samples.

  • Synthesis Approach : The synthesis generally involves carboxymethylation of lysine with isotopically labeled precursors. While exact synthetic routes are proprietary in some cases, the process involves:

    • Protection of lysine amino groups,
    • Introduction of carboxymethyl groups at the ε-amino position,
    • Incorporation of deuterium atoms at defined positions,
    • Deprotection and purification steps to yield the labeled compound with high purity.

Sample Preparation for Analytical Use

Preparation methods for L-LYSINE, NE-CARBOXYMETHYL (4,4,5,5-D4,) as an internal standard or analyte in food and biological samples involve several critical steps:

Step Description Purpose
Sample Homogenization Cutting, grinding, or crushing of sample matrices (e.g., food, plasma) To reduce particle size and ensure uniformity
Defatting Use of n-hexane or similar solvents to remove lipids To prevent interference from fats in subsequent analysis
Chemical Reduction Treatment with sodium borohydride or sodium borohydride in borate buffer at 4°C overnight To reduce Amadori products and lipid oxidation products, preventing artifact formation of CML
Acid Hydrolysis Hydrolysis with 6 M hydrochloric acid at elevated temperature (e.g., 110°C for 24 hours) To release protein-bound CML and lysine derivatives
Drying and Reconstitution Vacuum drying followed by dilution in water or buffer To prepare samples for purification and injection
Solid Phase Extraction (SPE) Purification using MCX or similar cartridges with methanol/ammonia elution To remove impurities and concentrate analytes
Filtration Passage through 0.22 μm filters before LC-MS/MS analysis To remove particulates and protect analytical instruments

These steps are adapted from protocols used in research for quantifying CML and its isotopically labeled analogs, including L-LYSINE, NE-CARBOXYMETHYL (4,4,5,5-D4,).

Detailed Research Findings on Preparation

  • Reduction Step : Sodium borohydride treatment is critical to prevent the formation of additional CML during acid hydrolysis by reducing reactive intermediates such as Amadori products and lipid oxidation products. This step is typically performed overnight at 4°C to ensure completeness without degrading the analytes.

  • Hydrolysis Conditions : Acid hydrolysis with 6 M HCl at 110°C for 24 hours is a standard method to liberate protein-bound CML and lysine derivatives. This prolonged hydrolysis ensures complete cleavage of peptide bonds and release of the target compound.

  • Purification : Post-hydrolysis, solid-phase extraction using mixed-mode cation exchange (MCX) columns is employed to purify the analyte. Elution with methanol containing 5% ammonia water effectively recovers the compound while removing matrix interferences.

  • Use of Internal Standards : The labeled L-LYSINE, NE-CARBOXYMETHYL (4,4,5,5-D4,) serves as an internal standard in LC-MS/MS assays, spiked into samples before hydrolysis to correct for losses and matrix effects, ensuring accurate quantification.

Data Table: Typical Preparation Protocol Summary

Preparation Step Reagents/Conditions Duration Temperature Notes
Reduction Sodium borohydride (0.1 M) in sodium tetraborate buffer (0.2 M, pH 9.2) Overnight (~8–16 h) 4°C Prevents artifact formation during hydrolysis
Acid Hydrolysis 6 M HCl 24 hours 110°C Releases CML and lysine derivatives
Drying Vacuum oven drying Until dry 60°C Prepares sample for reconstitution
Reconstitution Deionized water or buffer - Room temperature For subsequent purification and analysis
Solid Phase Extraction MCX cartridge; elution with methanol + 5% ammonia - Room temperature Purifies analyte before LC-MS/MS
Filtration 0.22 μm filter - Room temperature Removes particulates

Analytical Considerations

  • The preparation of L-LYSINE, NE-CARBOXYMETHYL (4,4,5,5-D4,) requires stringent control of reaction conditions to maintain isotopic integrity and prevent contamination.
  • The use of isotopically labeled internal standards is essential for high-precision quantification in complex biological or food matrices.
  • Sample preparation protocols are adapted to the matrix type, with defatting steps necessary for high-fat samples to avoid interference.
  • The reduction step is a key innovation to prevent artificial increases in CML levels during hydrolysis, improving the reliability of results.

Q & A

Q. What are the established methods for synthesizing and characterizing L-Lysine, NE-carboxymethyl (4,4,5,5-D₄)?

Synthesis typically involves deuterium exchange at the ε-amino group, followed by carboxymethylation. A validated method includes dissolving L-lysine hydrochloride in glacial acetic acid, catalyzed by salicylic aldehyde, followed by deuteration and purification via column chromatography . Characterization employs nuclear magnetic resonance (NMR) for deuterium incorporation verification and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm purity (>98%) and structural integrity. The CAS number (284664-96-6) and molecular formula (C₆²H₄H₁₀N₂O₂·ClH) are critical identifiers for cross-referencing in databases .

Q. How is this compound utilized as a stable isotope-labeled standard in metabolic studies?

The deuterated carboxymethyl group enables precise tracking of lysine derivatives in metabolic pathways. For example, in glycation studies, it serves as an internal standard for quantifying advanced glycation end-products (AGEs) like Nε-carboxymethyl-lysine (CML) via LC-MS/MS. Its deuterium labeling minimizes interference from endogenous lysine, improving signal specificity in complex biological matrices .

Advanced Research Questions

Q. What experimental design considerations are critical for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) using this compound?

In triple-plex SILAC, L-Lysine, NE-carboxymethyl (4,4,5,5-D₄) generates a 4-Da mass shift, distinguishing it from light (unlabeled) and ¹³C₆¹⁵N₂-labeled lysine (8-Da shift). Key steps include:

  • Cell culture optimization : Ensure >98% isotopic incorporation by adjusting media lysine concentration and passage number.
  • Data normalization : Use software like MaxQuant to correct for isotopic impurity (<2%) and overlapping peaks.
  • Validation : Cross-validate with metabolic flux analysis (MFA) in bacterial systems (e.g., Corynebacterium glutamicum) to confirm labeling efficiency .

Q. How does deuteration influence glycation kinetics and AGE formation in vitro?

Deuteration at the ε-position slows reaction kinetics due to the kinetic isotope effect (KIE), reducing the rate of Schiff base formation between lysine and glyoxal by ~20% compared to non-deuterated lysine. Methodologically, incubate the compound with glyoxal/methylglyoxal in phosphate buffer (pH 7.4, 37°C) and quantify CML/CEL via UPLC-MS/MS. Control for pH-dependent carboxymethylation using deuterium oxide (D₂O) to isolate isotope-specific effects .

Q. What role does this compound play in resolving contradictions in metabolic flux analysis (MFA) data?

In MFA, deuterated lysine improves resolution of parallel pathways (e.g., lysine biosynthesis vs. degradation in C. glutamicum). By tracing ²H-labeled metabolites via GC-MS, researchers can distinguish between isotopomers from competing pathways like the diaminopimelate (DAP) and succinylase routes. Key steps:

  • Isotopomer spectral analysis : Model fractional labeling using software like INCA.
  • Flux reconciliation : Compare experimental data with genome-scale metabolic models (GEMs) to resolve discrepancies in pathway activity .

Q. How can this compound optimize polyplex formation studies for gene delivery?

Deuteration enhances neutron scattering contrast in structural studies of poly(L-lysine)-DNA polyplexes. Methodological steps:

  • Binding efficiency : Use response surface methodology (RSM) to optimize pH (5.4–7.4) and N/P ratio (50–150), referencing Design of Experiments (DoE) principles.
  • Molecular dynamics (MD) simulations : Incorporate deuterium’s reduced vibrational entropy to model polyplex stability under physiological conditions. Validate with cryo-EM or small-angle X-ray scattering (SAXS) .

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